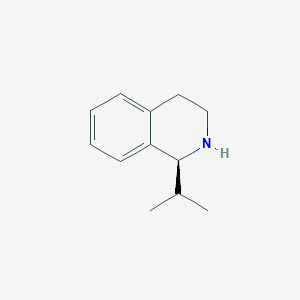
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline, also known as (S)-THIQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods and has shown to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (S)-THIQ is not fully understood, but it has been shown to interact with various receptors in the body, including dopamine receptors, sigma receptors, and N-methyl-D-aspartate (NMDA) receptors. (S)-THIQ has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
Effets Biochimiques Et Physiologiques
(S)-THIQ has shown significant biochemical and physiological effects in various scientific research areas. It has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-THIQ in lab experiments is its potential therapeutic applications in various scientific research areas. It has shown significant biochemical and physiological effects, making it a promising compound for further research. However, one limitation of using (S)-THIQ in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, (S)-THIQ is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for (S)-THIQ research. One direction is to further investigate its potential as a treatment for Parkinson's disease and drug addiction. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as a chiral ligand in asymmetric catalysis. Finally, more research is needed to understand the potential toxicity of (S)-THIQ and to develop safer derivatives of the compound.
Méthodes De Synthèse
(S)-THIQ can be synthesized through various methods, including the Pictet-Spengler reaction, asymmetric hydrogenation, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. Asymmetric hydrogenation involves the reduction of a prochiral tetrahydroisoquinoline derivative with a chiral catalyst to form the (S)-enantiomer. The Mannich reaction involves the condensation of an amine, aldehyde, and ketone to form the tetrahydroisoquinoline ring.
Applications De Recherche Scientifique
(S)-THIQ has shown potential therapeutic applications in various scientific research areas. It has been studied for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and drug addiction. It has also been studied for its effects on cancer cells, including its potential as an anticancer agent. Additionally, (S)-THIQ has been studied for its potential as a chiral ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
152971-88-5 |
|---|---|
Nom du produit |
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1S)-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m0/s1 |
Clé InChI |
ZGSAVXFMPOZYTJ-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)[C@H]1C2=CC=CC=C2CCN1 |
SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
SMILES canonique |
CC(C)C1C2=CC=CC=C2CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
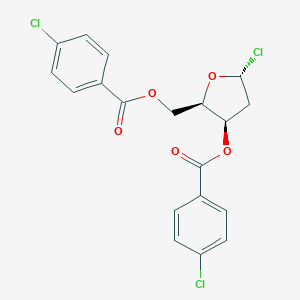
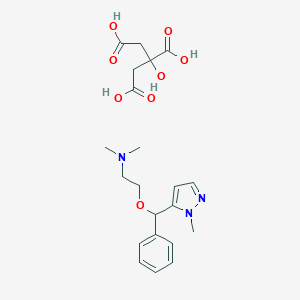
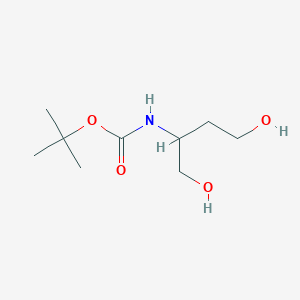
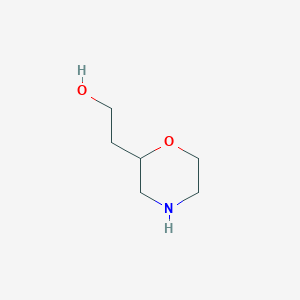
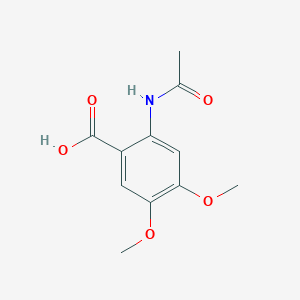
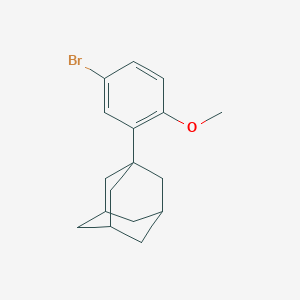
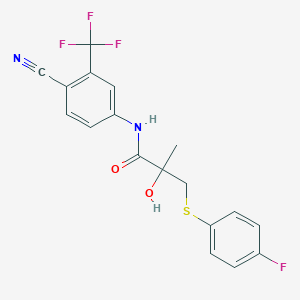
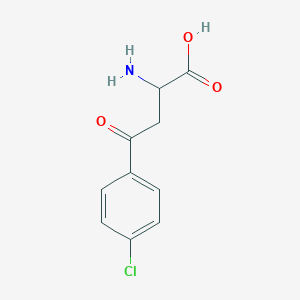
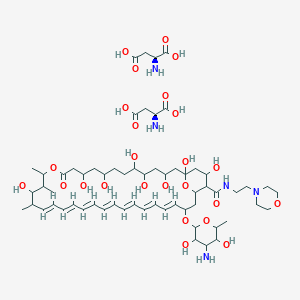
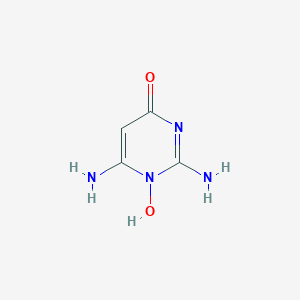
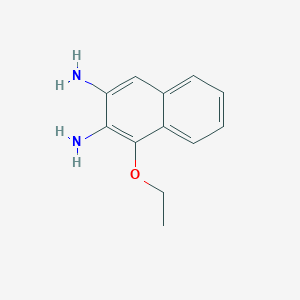
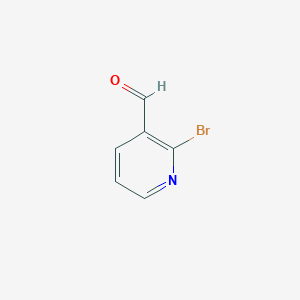
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)